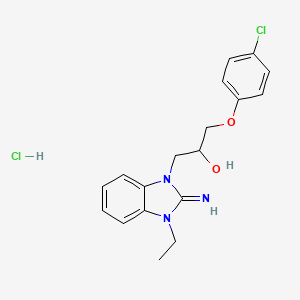

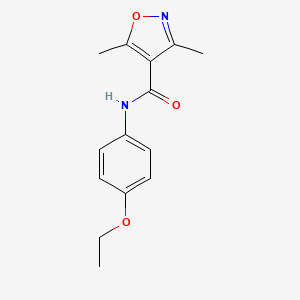

N-(4-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(4-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide" belongs to the class of isoxazole carboxamides, a group of compounds known for their wide range of biological activities and chemical properties. Isoxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of both electron-donating (ethoxy) and electron-withdrawing (carboxamide) groups in this compound suggests interesting interactions in chemical reactions and potential for various applications.

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves the cyclization reactions of appropriate precursors, such as oximes and hydroxylamine derivatives, with various carboxylic acids or esters. For example, the synthesis of "3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides" demonstrates the chemoselective nucleophilic chemistry used to produce trisubstituted isoxazoles, which might share similarities with the synthesis process of the target compound (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by their heterocyclic isoxazole ring, which significantly influences their chemical behavior and interactions. The crystal structure of similar compounds, such as "Two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides," provides insight into the geometric parameters and conformational preferences of isoxazole rings, which are crucial for understanding the molecular structure of our target compound (Köysal et al., 2005).

Chemical Reactions and Properties

Isoxazole carboxamides participate in various chemical reactions, including nucleophilic substitution and addition reactions, owing to the presence of reactive sites on both the isoxazole ring and the carboxamide group. These reactions can lead to a wide range of derivatives with different chemical and biological properties. The synthesis and herbicidal activities of "N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea" showcase the chemical versatility and reactivity of the isoxazole ring, hinting at the potential chemical behaviors of our target molecule (Fu-b, 2014).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by the substituents attached to the isoxazole ring. These properties are critical for the compound's applications and handling. For example, studies on "3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide" discuss its absorption and metabolic profile in biological systems, which can provide insights into the physical behavior of similar compounds (Patterson et al., 1992).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have been shown to exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .

Result of Action

Similar compounds have been found to exert a range of biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-18-12-7-5-11(6-8-12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNNXZGPEMLIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)

![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B4971016.png)

![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)

![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)